Product packaging for 3-[(3-Pyridinylmethyl)amino]propanamide(Cat. No.:CAS No. 957297-05-1)

3-[(3-Pyridinylmethyl)amino]propanamide

Cat. No.: B1312035
CAS No.: 957297-05-1
M. Wt: 179.22 g/mol
InChI Key: YPTSYWFJVWRLQY-UHFFFAOYSA-N
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Description

Contextualization within Aminopropanamide and Pyridinyl-containing Chemical Space

The chemical architecture of 3-[(3-Pyridinylmethyl)amino]propanamide is a hybrid of two significant pharmacophores: the pyridinyl moiety and the aminopropanamide backbone. The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of biologically active compounds and approved pharmaceutical drugs. rsc.orgnih.govresearchgate.net Its presence can significantly influence a molecule's physicochemical properties, such as solubility, basicity, and the ability to form hydrogen bonds, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov

The aminopropanamide portion of the molecule provides a flexible linker with both a secondary amine and a primary amide functional group. Propanamides are derivatives of propanoic acid and have been explored for a wide range of biological activities. ontosight.ai The presence of the amino and amide groups offers sites for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Historical Perspective on Related Chemical Entities in Academic Literature

The exploration of pyridine-containing compounds has a rich history dating back to the 19th century with the isolation of pyridine from bone oil. rsc.org Its unique chemical properties spurred extensive research, leading to its incorporation into a multitude of synthetic compounds. In the realm of medicinal chemistry, the inclusion of the pyridine nucleus has been a long-standing strategy to enhance the therapeutic potential of drug candidates. nih.gov

Similarly, the study of amides and their derivatives has been a cornerstone of organic chemistry for over a century. The amide bond is fundamental to the structure of peptides and proteins, and synthetic polyamides have found widespread use as materials. In medicinal chemistry, the amide functional group is present in a large number of drugs due to its stability and ability to participate in hydrogen bonding interactions with biological targets. The investigation of aminopropanamide derivatives is a more contemporary area of research, often focused on their potential as enzyme inhibitors or receptor modulators. ontosight.ai

Overview of Research Significance and Academic Trajectory of Propanamide Derivatives

Propanamide derivatives are a significant class of compounds in academic and industrial research due to their versatile chemical nature and diverse biological activities. The propanamide scaffold can be readily synthesized and modified, making it an attractive starting point for the development of new chemical entities.

Detailed Research Findings:

Research into propanamide derivatives has uncovered a wide array of biological activities, highlighting their potential in various therapeutic areas. For instance, certain propanamide derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific biological activity is highly dependent on the nature of the substituents attached to the propanamide core.

A series of diaryl propanamides have been explored as nonsteroidal antiandrogens, demonstrating the potential of this scaffold in cancer therapy. In these studies, the propanamide linker plays a crucial role in positioning the aromatic rings for optimal interaction with the androgen receptor.

Furthermore, the incorporation of different heterocyclic rings into the propanamide structure has been shown to modulate the biological activity profile. For example, the synthesis of propanamide derivatives containing benzothiazole (B30560) moieties has been pursued to develop new antibacterial agents. mdpi.com

The academic trajectory of propanamide derivatives continues to evolve, with ongoing research focused on the synthesis of novel analogs with improved potency and selectivity. The use of combinatorial chemistry and high-throughput screening has accelerated the discovery of new propanamide-based compounds with interesting biological properties. Moreover, computational studies are increasingly being employed to design and predict the activity of new propanamide derivatives, further driving innovation in this area.

Table 1: Representative Pyridinyl-Containing FDA-Approved Drugs

Drug Name Therapeutic Application
Isoniazid Antitubercular
Amlodipine Antihypertensive
Atorvastatin Antihyperlipidemic
Sildenafil Erectile Dysfunction
Nicotine Smoking Cessation
Pyridoxine Vitamin B6 Supplement
Omeprazole Proton Pump Inhibitor
Loratadine Antihistamine

Table 2: Investigated Biological Activities of Propanamide Derivatives

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O B1312035 3-[(3-Pyridinylmethyl)amino]propanamide CAS No. 957297-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-3-ylmethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9(13)3-5-12-7-8-2-1-4-11-6-8/h1-2,4,6,12H,3,5,7H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTSYWFJVWRLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Pyridinylmethyl Amino Propanamide and Analogous Structures

Established Synthetic Pathways to the 3-Aminopropanamide (B1594134) Scaffold

The 3-aminopropanamide backbone is a key structural motif present in a variety of biologically active molecules. Its synthesis can be accomplished through several reliable methods, primarily involving nucleophilic additions to α,β-unsaturated systems or substitutions on propanoyl derivatives.

Nucleophilic Substitution Reactions in Propanamide Synthesis

Nucleophilic substitution is a fundamental and versatile strategy for the formation of amides. In the context of the 3-aminopropanamide scaffold, this can involve the reaction of a propanoyl halide or anhydride with ammonia (B1221849) or a protected amine. For instance, 3-halopropanoyl chloride can react with an excess of ammonia, where one equivalent acts as the nucleophile and a second neutralizes the hydrogen halide byproduct.

Alternatively, a more controlled approach involves the use of a protected amine, such as a benzylamine, followed by deprotection. Another common method is the activation of a carboxylic acid, like 3-aminopropanoic acid (β-alanine), using a coupling agent, followed by the addition of an amine. This is a widely used strategy in peptide synthesis and can be adapted for the formation of simple amides.

Reactant 1Reactant 2Reagents/ConditionsProductNotes
3-Chloropropanoyl chlorideAmmonia (excess)Inert solvent (e.g., diethyl ether), low temperature3-ChloropropanamideFurther reaction with an amine is needed to introduce the amino group.
Propanoic anhydrideAmmoniaHeatingPropanamide-
β-AlanineAmmoniaDehydrating agent, heat3-AminopropanamideDirect amidation, often requires harsh conditions.

Michael Addition Strategies for Beta-Amino Amides

The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a highly efficient method for the synthesis of β-amino amides. The reaction of an amine with acrylamide (B121943) is a direct route to the 3-aminopropanamide scaffold. This reaction is driven by the nucleophilic attack of the amine on the β-carbon of the acrylamide double bond, which is activated by the electron-withdrawing amide group nih.govresearchgate.net.

The reaction conditions for Michael additions can often be mild, and in some cases, can proceed without a catalyst. However, the reaction can be promoted by acids, bases, or enzymes. The reversibility of this reaction has been noted, with the potential for the elimination of the amine at elevated temperatures nih.govresearchgate.net.

AmineMichael AcceptorCatalyst/SolventProductYieldReference
BenzylamineMethyl crotonateMethanol, Microwave (130°C)Methyl 3-(benzylamino)butanoate97% nih.gov
GlycineAcrylamideAqueous buffer (pH 7.4)N-(Carboxymethyl)-3-aminopropanamideNot specified nih.gov
Various aminesAcrylamideWater3-(Alkylamino)propionamidesNot specified nih.govresearchgate.net

Synthesis of Pyridinylmethylamine Moieties

The pyridinylmethylamine fragment, specifically 3-(aminomethyl)pyridine (B1677787) (also known as 3-picolylamine), is a crucial building block. It can be synthesized through several routes, most commonly involving the reduction of a pyridine-3-carbonitrile or a related derivative.

A prevalent method is the catalytic hydrogenation of 3-cyanopyridine. This reaction is typically carried out using a metal catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. Another approach involves the reduction of nicotinamide (pyridine-3-carboxamide) with a strong reducing agent like lithium aluminum hydride.

Starting MaterialReagents/CatalystSolventProductYield
3-CyanopyridineH₂, Raney NickelEthanol/Ammonia3-(Aminomethyl)pyridineHigh
NicotinamideLiAlH₄Diethyl ether3-(Aminomethyl)pyridineGood
3-PicolineAmmonia, Air, CatalystGas phase3-Cyanopyridine>95% (intermediate)

Coupling Strategies for 3-[(3-Pyridinylmethyl)amino]propanamide Formation

The final step in the synthesis of this compound involves the formation of an amide or an amine linkage between the 3-aminopropanamide scaffold and the pyridinylmethylamine moiety.

One direct approach is the Michael addition of 3-(aminomethyl)pyridine to acrylamide. This reaction would directly yield the target compound in a single step. The reaction conditions would likely be similar to those for other Michael additions of amines to acrylamide, potentially in a protic solvent and possibly with mild heating nih.govresearchgate.net.

Another common strategy is reductive amination . This involves the reaction of 3-pyridinecarboxaldehyde with 3-aminopropanamide to form an intermediate imine, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation mdpi.com.

Alternatively, a nucleophilic acyl substitution can be employed. This would involve the reaction of 3-(pyridin-3-ylmethyl)amine with a propanoyl derivative that has a leaving group at the 3-position, such as 3-chloropropanamide.

Finally, standard amide coupling methods can be utilized. This would involve preparing N-(pyridin-3-ylmethyl)-β-alanine and then converting the carboxylic acid to an amide. This can be achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC, HATU) followed by treatment with ammonia.

StrategyReactant 1Reactant 2Key Reagents
Michael Addition3-(Aminomethyl)pyridineAcrylamideProtic solvent, optional catalyst
Reductive Amination3-Pyridinecarboxaldehyde3-AminopropanamideReducing agent (e.g., NaBH₄)
Nucleophilic Substitution3-Chloropropanamide3-(Aminomethyl)pyridineBase, solvent
Amide CouplingN-(Pyridin-3-ylmethyl)-β-alanineAmmoniaCoupling agent (e.g., EDC)

Green Chemistry Approaches and Sustainable Synthetic Methods for Propanamide Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides and their derivatives to reduce environmental impact and improve safety and efficiency.

Biocatalysis , utilizing enzymes to catalyze reactions, offers a powerful green alternative to traditional chemical methods. Lipases, for example, have been shown to be effective in catalyzing the amidation of carboxylic acids with amines under mild conditions manchester.ac.uk. The use of enzymes can lead to high selectivity and reduce the need for protecting groups and harsh reagents.

The use of greener solvents , such as water or bio-based solvents, is another key aspect of sustainable synthesis. Microwave-assisted organic synthesis (MAOS) has also emerged as a green technology that can accelerate reaction rates, improve yields, and reduce energy consumption for the synthesis of N-substituted propanamides nih.gov. One-pot reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, also contribute to a greener process by reducing solvent usage and waste generation.

Green ApproachReactantsCatalyst/ConditionsProductAdvantages
Enzymatic SynthesisCarboxylic Acid, AmineLipase (B570770) (e.g., Candida antarctica lipase B)AmideMild conditions, high selectivity, reduced waste manchester.ac.uk.
Microwave-Assisted SynthesisAmine, α,β-Unsaturated EsterMethanol, Microwave irradiationβ-Amino EsterReduced reaction time, increased yield nih.gov.
One-Pot Reductive AminationCarboxylic Acid, Ammonia, H₂Heterogeneous catalyst (e.g., Ru-W)Primary AmineAtom-efficient, avoids stoichiometric reagents rsc.org.

Chiral Synthesis and Stereoselective Preparation of Enantiomers, including Related Aminopropanamides

For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral compound is crucial, as different enantiomers can have vastly different biological activities. The this compound structure can possess a chiral center if a substituent is present on the propanamide backbone. Several strategies can be employed for the stereoselective synthesis of such chiral aminopropanamides.

Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, enantioselective Mannich reactions catalyzed by chiral organocatalysts, such as squaramide cinchona alkaloids, have been used to synthesize chiral β-amino acid derivatives with high enantioselectivities mdpi.com. The conjugate addition of lithium amides derived from chiral amines to α,β-unsaturated esters has also been shown to proceed with excellent stereoselectivity researchgate.net.

Chiral resolution is another common method to separate a racemic mixture into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent removal of the resolving agent. Chiral chromatography, using a chiral stationary phase, is also a powerful analytical and preparative technique for separating enantiomers.

MethodDescriptionExample
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity in the reaction.Enantioselective Mannich reaction of an imine with a malonate catalyzed by a chiral squaramide to produce a β-amino acid derivative with up to 99% ee mdpi.com.
Chiral Auxiliaries Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.Alkylation of a dianion derived from a chiral amide of β-alanine to achieve diastereoselectivities of 65-86% scielo.br.
Chiral Resolution Separation of a racemic mixture into individual enantiomers.Separation of diastereomeric salts formed from a racemic amine and a chiral acid (e.g., tartaric acid) by crystallization.
Chiral Chromatography Separation of enantiomers based on their differential interaction with a chiral stationary phase.HPLC separation of enantiomers of β-amino acids on a Pirkle-type stationary phase.

Derivatization and Analogue Synthesis Strategies of Propanamide Scaffolds

The synthesis of this compound and its analogues involves the strategic formation of an amide bond and subsequent modifications to the core propanamide or pyridine (B92270) scaffold. These strategies are crucial for developing libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry. The derivatization approaches can be broadly categorized into modifications of the propanamide backbone and alterations of the pyridine ring.

A fundamental approach to synthesizing the parent scaffold, this compound, involves the coupling of a β-alanine derivative with 3-(aminomethyl)pyridine. The choice of reagents and reaction conditions is critical to ensure high yield and purity. A common method for amide bond formation is the use of coupling agents that activate the carboxylic acid group of β-alanine, facilitating its reaction with the amine group of 3-(aminomethyl)pyridine. For instance, the combination of n-propanephosphonic acid anhydride (T3P) and a base like pyridine offers a mild and efficient method for creating the amide linkage, which is particularly useful for substrates prone to racemization organic-chemistry.orgresearchgate.net.

Alternatively, the synthesis of related β-alaninamides can be achieved through a multi-step process that avoids the use of protecting groups. This involves reacting an α-amino acid with a cyanoacetic acid to form a cyanoacetic acid amide, followed by catalytic hydrogenation to yield the desired β-alaninamide structure google.com. This methodology could be adapted for the synthesis of the target compound and its derivatives.

Derivatization of the propanamide scaffold can be achieved at several positions. Modifications can be introduced on the nitrogen of the propanamide, on the α- or β-carbons of the ethyl chain, or by altering the pyridine ring.

Strategies for Propanamide Backbone Modification

One key strategy involves the use of substituted β-alanine precursors. By starting with α- or β-substituted β-alanine derivatives, a range of analogues can be synthesized. These precursors can be coupled with 3-(aminomethyl)pyridine using standard peptide coupling reagents to introduce diversity into the propanamide backbone.

Another approach is the derivatization of the terminal amide group. While the parent compound is a primary amide, N-substituted analogues can be prepared by using a secondary amine in the final coupling step or by subsequent alkylation of the primary amide. The synthesis of various N-substituted benzamides has been well-documented, and these methods can be applied to the propanamide scaffold to explore the impact of different substituents on the amide nitrogen nih.gov.

The following table summarizes potential derivatization strategies for the propanamide portion of the molecule.

Modification SitePrecursor/ReagentSynthetic StrategyPotential Analogue Structure
α-carbonα-substituted β-alanineAmide coupling with 3-(aminomethyl)pyridine3-[(3-Pyridinylmethyl)amino]-2-alkyl/aryl-propanamide
β-carbonβ-substituted β-alanineAmide coupling with 3-(aminomethyl)pyridine3-[(3-Pyridinylmethyl)amino]-3-alkyl/aryl-propanamide
Amide NitrogenN-substituted β-alanine ester followed by aminationStandard amidation reactionsN-alkyl/aryl-3-[(3-Pyridinylmethyl)amino]propanamide

Strategies for Pyridine Ring Derivatization

The pyridine ring offers multiple sites for derivatization, allowing for fine-tuning of the electronic and steric properties of the molecule. A powerful method for introducing substituents onto the pyridine ring is through lithiation. For example, N-(pyridin-3-ylmethyl)pivalamide can be treated with t-butyllithium, which directs lithiation to the 4-position of the pyridine ring. The resulting organolithium species can then react with various electrophiles to introduce a wide range of functional groups at this position researchgate.net.

Furthermore, direct amination of the pyridine ring can be achieved by first converting the heterocycle into a phosphonium salt, which can then react with sodium azide to form versatile iminophosphorane derivatives. This method provides a regioselective route to aminopyridine analogues nih.gov. The synthesis of various pyridine-containing compounds, including those with fused rings or other heterocyclic moieties, has been explored, providing a rich source of potential derivatization strategies researchgate.netnih.gov.

The table below outlines several strategies for modifying the pyridine ring of the core scaffold.

Modification SiteReagent/MethodSynthetic StrategyResulting Analogue
Pyridine C4-positiont-Butyllithium, then Electrophile (E+)Directed ortho-metalation (DoM) of a protected precursor4-E-Substituted Pyridine Analogue
Pyridine C2/C6-positionSodium amide (NaNH2)Chichibabin reaction2-Amino or 6-Amino Pyridine Analogue
Various positionsHalogenated pyridine precursorMetal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Aryl, alkyl, or amino-substituted pyridine analogues
Pyridine NitrogenOxidizing agent (e.g., m-CPBA)N-oxidationPyridine-N-oxide analogue

These synthetic methodologies provide a versatile toolkit for the creation of a diverse library of this compound analogues. By systematically applying these derivatization strategies, researchers can explore the chemical space around this scaffold to optimize its properties for various applications.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of "3-[(3-Pyridinylmethyl)amino]propanamide" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H-NMR spectrum of a related compound, 3-amino-N-(pyridin-2-ylmethyl)-propanamide, the chemical shifts, splitting patterns, and integration of the proton signals would confirm the presence of the pyridinyl, methyl, amino, and propanamide moieties. researchgate.net For "this compound," specific proton signals would be expected for the pyridine (B92270) ring, the methylene (B1212753) group adjacent to the pyridine ring, the two methylene groups of the propanamide backbone, and the protons of the primary amide and secondary amine groups.

Similarly, ¹³C-NMR spectroscopy reveals the number and chemical environment of the carbon atoms in the molecule. The spectrum of "this compound" would show distinct signals for the carbons of the pyridine ring, the methylene carbons, and the carbonyl carbon of the amide group. The chemical shifts of these signals are indicative of their electronic environment.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide and secondary amine would appear in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group would be observed around 1650 cm⁻¹. Other bands corresponding to C-N stretching, C-H bending, and aromatic C=C and C=N stretching of the pyridine ring would also be present, providing a unique fingerprint for the compound.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern. For "this compound," the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds in the propanamide chain and around the pyridinylmethyl group, yielding characteristic fragment ions that can be used to confirm the structure.

Spectroscopic Data for Propanamide and Related Structures
Technique Expected Observations for this compound
¹H-NMRSignals for pyridinyl protons, methylene protons, and NH protons with characteristic chemical shifts and coupling patterns.
¹³C-NMRDistinct signals for pyridinyl carbons, methylene carbons, and the amide carbonyl carbon.
IR SpectroscopyN-H stretching (amide and amine), C=O stretching (amide), C-N stretching, and aromatic ring vibrations.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight and characteristic fragmentation pattern.

X-ray Crystallography for Solid-State Structure Determination of Propanamide-based Ligand Complexes

Another relevant example is the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. researchgate.net In this molecule, the pyridine ring is inclined relative to the plane of the amide group. researchgate.net The crystal packing is characterized by intermolecular N-H···N hydrogen bonds, forming chains of molecules. researchgate.net This highlights the importance of hydrogen bonding in the solid-state structures of such compounds. These studies suggest that "this compound" would also likely exhibit a non-planar conformation and engage in intermolecular hydrogen bonding in the solid state.

Crystallographic Data for a Related Propanamide Structure
Compound 2,2-dimethyl-N-(pyridin-3-yl)propanamide researchgate.net
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.2453 (3)
b (Å)10.5272 (3)
c (Å)17.5339 (6)
V (ų)2075.69 (11)
Z8

Chromatographic Techniques for Purity Assessment and Separation of Related Compounds (e.g., High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

Chromatographic methods are essential for assessing the purity of "this compound" and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For a basic compound like "this compound," reversed-phase HPLC would be a suitable method. A C18 or similar non-polar stationary phase would be used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier to improve peak shape for the basic analyte. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases.

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC is particularly well-suited for the separation of basic compounds and can offer advantages in terms of speed and reduced solvent consumption compared to HPLC. researchgate.net For the analysis of "this compound," a stationary phase with pyridine-based functionalities, such as a 2-ethylpyridine (B127773) column, could be employed. nih.gov These types of stationary phases are effective at shielding residual silanol (B1196071) groups on the silica (B1680970) support, which can otherwise lead to poor peak shapes for basic analytes. researchgate.net The mobile phase would consist of supercritical CO₂ mixed with a polar organic modifier like methanol. researchgate.net

Chromatographic Methods for Analysis
Technique Typical Conditions for "this compound"
HPLCStationary Phase: C18 (Reversed-Phase) Mobile Phase: Water/Acetonitrile or Water/Methanol with an acidic modifier.
SFCStationary Phase: 2-Ethylpyridine or other polar phases. nih.govanalytics-shop.comMobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol).

Pharmacological Mechanism Studies of 3 3 Pyridinylmethyl Amino Propanamide and Its Analogs

Characterization of Target Engagement and Molecular Interactions

The primary molecular target for this class of compounds is the Advanced Glycation End-product (AGE) itself, or its precursors. However, the specific mode of engagement differs significantly between the analogs.

Alagebrium (ALT-711) is characterized as an AGE cross-link breaker. ontosight.ainbinno.com Its principal mechanism involves the chemical cleavage of pre-existing, covalent α-dicarbonyl-based AGE cross-links that form between proteins, particularly long-lived extracellular matrix proteins like collagen. ontosight.ainih.govbiospace.com This action restores the natural elasticity and function to tissues that have become stiffened due to excessive cross-linking. ontosight.ainbinno.com The chemical structure of Alagebrium, featuring a thiazolium salt core, is similar to the catalytic ring of thiamine (B1217682) (vitamin B1) and is crucial for its cross-link breaking activity. legendarypharma.com The mechanism is believed to involve the cleavage of diketone groups that are characteristic of Amadori products, which are early-stage glycation products. rsc.org By severing these abnormal bonds, Alagebrium helps to reverse tissue stiffening, a hallmark of aging and various disease states. nbinno.com

Pimagedine (Aminoguanidine) , in contrast, functions primarily as an inhibitor of AGE formation. nih.gov It does not break existing cross-links but acts as a scavenger of reactive carbonyl species that are precursors to AGEs. wikipedia.org Pimagedine is a highly reactive nucleophilic agent that rapidly interacts with α,β-dicarbonyl compounds such as methylglyoxal, glyoxal, and 3-deoxyglucosone. nih.gov This reaction prevents these precursors from reacting with proteins to form AGEs. The resulting adducts are more stable and less reactive substituted 3-amino-1,2,4-triazine derivatives. nih.gov By targeting the reactive carbonyl group of the Amadori product, Pimagedine effectively blocks the subsequent steps of browning and protein cross-linking. nih.gov

Exploration of Receptor Affinity and Selectivity Profiles

The interaction of these compounds with cellular receptors is largely an indirect consequence of their effects on AGEs. The primary receptor implicated in AGE signaling is the Receptor for Advanced Glycation End-products (RAGE).

The binding of AGEs to RAGE triggers a cascade of inflammatory and fibrotic responses. researchgate.net While the analogs of 3-[(3-Pyridinylmethyl)amino]propanamide are not classical receptor ligands, their activity significantly impacts RAGE-mediated processes.

Alagebrium (ALT-711) has been shown to modulate the expression of RAGE. In studies involving diabetic rats, treatment with Alagebrium resulted in a decrease in the expression of RAGE in the aorta. nih.govnih.gov However, some of its beneficial effects, such as the reduction of neointimal hyperplasia, appear to occur through RAGE-independent pathways. sigmaaldrich.com In addition to its effects on RAGE, Alagebrium has also been observed to modify the expression of the lectin-type oxidized LDL receptor 1 (LOX-1). sigmaaldrich.com

Pimagedine (Aminoguanidine) acts upstream of receptor activation. By preventing the formation of AGEs, it reduces the pool of ligands available to bind to and activate RAGE. researchgate.net This pre-emptive mechanism effectively curtails the downstream pathological signaling initiated by the AGE-RAGE axis.

Elucidation of Signal Transduction Pathway Modulation

The modulation of intracellular signaling pathways by these compounds is a critical aspect of their pharmacological effect, extending beyond the simple removal or prevention of AGEs.

Alagebrium (ALT-711) has demonstrated the ability to influence key signaling molecules. The activation of RAGE by AGEs is known to stimulate multiple pathways, including Protein Kinase C (PKC), JAK/STAT, NF-κB, MAPK, and ERK. nih.govnih.gov In diabetic rat models, Alagebrium treatment not only reduced renal AGE accumulation but also normalized the expression of several PKC isoforms (β-I, β-II, ε, and α). nih.govmorelife.org A key finding was that Alagebrium specifically reduced the translocation of phosphorylated PKC-alpha from the cytoplasm to the cell membrane. nih.govmorelife.org This action led to the attenuated expression of downstream targets like Vascular Endothelial Growth Factor (VEGF) and extracellular matrix proteins, including fibronectin and laminin. nih.govmorelife.org Furthermore, Alagebrium has been found to decrease the expression of NADPH oxidase 2 (NOX2), suggesting a role in mitigating oxidative stress signaling pathways at the cellular level. nih.gov

Pimagedine (Aminoguanidine) , by inhibiting AGE formation, prevents the initial trigger for RAGE-mediated signal transduction. researchgate.net Its therapeutic effects in experimental diabetic nephropathy have been associated with the normalization of glomerular PKC activity, indicating an influence on this critical signaling pathway. tandfonline.com

Investigation of Enzyme Active Site Interactions

Alagebrium (ALT-711) exhibits a structural homology to thiamine, a vital coenzyme. nih.govncats.io This similarity allows it to interact with thiamine-dependent enzymes. Molecular modeling studies have shown that Alagebrium can fit into the thiamine-binding pocket of thiamine diphosphokinase (TDPK). nih.gov This was confirmed by enzyme kinetic experiments, which characterized Alagebrium as a low-affinity, mixed-mode inhibitor of TDPK, with a significant competitive inhibition component. nih.gov However, it does not appear to inhibit another thiamine-dependent enzyme, transketolase, at clinically relevant concentrations. benthamopen.com

EnzymeInteracting CompoundInhibition TypeKᵢ Value (mM)Source
Thiamine Diphosphokinase (TDPK)Alagebrium (ALT-711)Mixed-mode (competitive)0.88 - 1.09 nih.gov

Pimagedine (Aminoguanidine) is known to be an inhibitor of several enzymes. Its most well-documented enzymatic targets are diamine oxidase and nitric oxide synthase (NOS). wikipedia.orgmedchemexpress.com There is also evidence to suggest it inhibits aldose reductase. drugbank.com Due to these off-target activities, it is recommended that in vitro studies aiming for selective prevention of AGE formation should use Pimagedine concentrations not exceeding 500 µM to avoid significant enzyme inhibition. nih.gov

EnzymeInteracting CompoundEffectSource
Diamine OxidasePimagedine (Aminoguanidine)Inhibitor wikipedia.orgmedchemexpress.com
Nitric Oxide Synthase (NOS)Pimagedine (Aminoguanidine)Inhibitor wikipedia.orgmedchemexpress.com
Aldose ReductasePimagedine (Aminoguanidine)Inhibitor drugbank.com

Protein Binding Characterization Studies

The interaction of these compounds with structural proteins is fundamental to their mechanism of action, particularly in the context of the extracellular matrix.

Alagebrium (ALT-711) 's primary function is to bind to and break AGE cross-links within long-lived proteins like collagen. nbinno.combiospace.com This binding and subsequent cleavage restore flexibility to the protein matrix. biospace.com An important characteristic of this interaction is its specificity; Alagebrium does not disrupt the natural, enzymatic glycosylation sites or the peptide bonds that are essential for maintaining the normal structure and integrity of the collagen chain. biospace.com In vitro experiments using type I collagen hydrogels confirmed that Alagebrium treatment significantly lowered AGE accumulation and reduced the stiffness of the glycated collagen matrix. rsc.org

Pimagedine (Aminoguanidine) interacts with proteins during the glycation process. Studies using labeled aminoguanidine (B1677879) have shown that it becomes bound to glycated lens proteins (crystallins). nih.gov This interaction is part of its mechanism to prevent the initial steps of protein glycation, effectively protecting the protein from damage. nih.gov

Structure Activity Relationship Sar Studies of 3 3 Pyridinylmethyl Amino Propanamide Derivatives

Systematic Modification of the Pyridinyl Moiety and its Impact on Biological Activity

The pyridinyl group is a fundamental component of many biologically active compounds, and its modification is a key strategy in drug design. researchgate.netresearchgate.net The position of the nitrogen atom within the ring and the nature of substituents can dramatically influence the compound's electronic properties, lipophilicity, and ability to interact with biological targets. researchgate.netnih.gov

In the context of aminomethyl-pyridine derivatives, the substitution pattern on the pyridine (B92270) ring has been shown to be critical for inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov Studies have revealed that the placement and type of substituents can lead to significant variations in potency. For instance, the introduction of aryl groups, methyl groups, or halogens at different positions on the pyridine ring can alter the binding affinity of the molecule to its target. nih.govresearchgate.net

Research on various pyridine derivatives has established some general SAR principles. For example, the addition of methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups can enhance antiproliferative activity, whereas the presence of bulky groups or certain halogens may decrease it. researchgate.net In a series of imidazo[4,5-b]pyridines, the substitution of the pyridine nucleus with bromine was found to markedly increase antiproliferative activity. researchgate.net

The position of the aminomethyl side chain on the pyridine ring is also a crucial determinant of biological activity. A study on aminomethyl-pyridines as DPP-4 inhibitors found that 5-aminomethyl-pyridine derivatives exhibited high inhibitory activity, while analogous compounds with 2- or 4-aminomethyl substitution patterns were less active. nih.gov This highlights the importance of the spatial arrangement of the key interacting groups.

Table 1: Impact of Pyridinyl Moiety Modifications on Biological Activity

Compound Class Modification on Pyridine Ring Resulting Impact on Biological Activity
Aminomethyl-pyridines Substitution pattern and position of aminomethyl group Crucial for DPP-4 inhibitory activity; 5-aminomethyl derivatives showed higher potency. nih.gov
Imidazo[4,5-b]pyridines Substitution with bromine Markedly increased antiproliferative activity. researchgate.net
General Pyridine Derivatives Addition of -OMe, -OH, -NH2 groups Enhanced antiproliferative activity. researchgate.net

Exploration of Substitutions on the Propanamide Backbone and their Efficacy Contributions

The propanamide backbone serves as a central scaffold, and substitutions on this part of the molecule can significantly influence the compound's efficacy and pharmacological profile. Modifications to the propanamide structure can affect its conformation, hydrogen bonding capacity, and interactions with target proteins.

In studies of propanamide derivatives as selective androgen receptor degraders (SARDs), modifications to the backbone have been explored to enhance potency. For instance, incorporating different basic heteromonocyclic elements in place of a simple amide can lead to novel scaffolds with improved activity against resistant forms of prostate cancer. nih.gov

Further SAR studies on 2-(4-methylsulfonylaminophenyl) propanamide derivatives, which act as TRPV1 antagonists, have investigated the impact of modifying the propanamide section. researchgate.net The introduction of dimethyl or cyclopropyl (B3062369) groups on the backbone was explored to understand the spatial requirements of the receptor's binding pocket. These modifications, which alter the steric bulk and conformational flexibility of the propanamide linker, resulted in varied receptor activity, demonstrating that even subtle changes to this region can have a significant impact on biological function. researchgate.net The stereochemistry of the propanamide backbone is also a critical factor, with one stereoisomer often showing significantly higher activity than the other, indicating a specific stereospecific interaction with the target receptor. researchgate.net

Table 2: Effect of Propanamide Backbone Substitutions on Efficacy

Compound Series Backbone Modification Observed Effect on Efficacy
Propanamide Derivatives (SARDs) Incorporation of basic heteromonocyclic B-ring Contributed to a novel scaffold with SARD and pan-antagonist activities. nih.gov
2-(4-Methylsulfonylaminophenyl) propanamides (TRPV1 antagonists) Introduction of dimethyl and cyclopropyl groups Altered receptor activity, highlighting the importance of steric factors. researchgate.net

Impact of Amino Linker Variations on Pharmacological Profiles

While direct SAR studies on the amino linker of 3-[(3-pyridinylmethyl)amino]propanamide are not extensively documented in the provided context, principles from related fields can be applied. For example, in the development of antimalarial 3,5-diarylaminopyridines, modifications to the 2-amino group, which acts as a linker, often led to a loss of activity. researchgate.net This suggests that the nature of the linker, including its hydrogen-bonding capacity and rigidity, is finely tuned for biological function.

In a broader sense, linkers in drug design are modified to:

Optimize potency: By achieving the ideal distance and geometry for binding to the target.

Improve selectivity: By designing linkers that favor binding to the desired target over off-targets.

Enhance pharmacokinetic properties: By altering properties like solubility and metabolic stability.

For derivatives of this compound, variations could include changing the length of the alkyl chain, introducing rigidity through cyclic structures, or altering the basicity of the amine. Each of these changes would modulate the pharmacological profile of the resulting compound.

Conformational Analysis and its Influence on Structure-Activity Relationships

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. The specific conformation, or spatial arrangement of atoms, that a molecule presents to its biological target is often the one responsible for its activity. Therefore, understanding the conformational preferences of this compound derivatives is essential for interpreting SAR data.

Computational methods, such as molecular geometry scans using density functional theory (DFT), can be employed to identify stable conformers. mdpi.com By rotating key dihedral angles, researchers can map the potential energy surface of the molecule and identify low-energy, populated conformations. These preferred shapes are more likely to be the "bioactive conformation" that binds to a receptor or enzyme.

The influence of conformation on activity is well-established. For instance, in a series of TRPV1 antagonists, a more conformationally restricted analogue showed improved receptor activity. researchgate.net This suggests that pre-organizing the molecule into a shape that is complementary to the binding site can enhance potency by reducing the entropic penalty of binding. The structure-activity relationship is therefore not just about the presence of certain chemical groups, but also about their spatial orientation, which is dictated by the molecule's conformational flexibility. researchgate.net

Application of Molecular Descriptors in SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various "molecular descriptors" for each compound and then using statistical methods to build a predictive model.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, counts of specific atoms or functional groups). nih.gov

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, dipole moment). nih.govuran.ua

In the SAR analysis of derivatives of this compound, a QSAR study would involve calculating a wide range of descriptors for each analogue. These could include physicochemical properties (like logP), electronic descriptors (like partial charges), and spatial or geometric descriptors. uran.ua By correlating these descriptors with the measured biological activity (e.g., IC50 values), a mathematical model can be developed.

Such models serve two primary purposes:

To understand the SAR: The model can reveal which molecular properties are most important for activity. For example, a QSAR model for diuretic quinoline (B57606) derivatives showed that activity increases with higher logP and refractivity but decreases with larger molecular volume and surface area. uran.ua

To predict the activity of new compounds: The model can be used to estimate the biological activity of yet-to-be-synthesized molecules, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

The combination of 2D and 3D descriptors often leads to more robust and predictive QSAR models, as they capture complementary information about the molecule's structure and potential for interaction. nih.gov

Coordination Chemistry and Metal Complexes Involving Propanamide Ligands with Pyridinylmethyl Moieties

Synthesis and Characterization of Metal-Ligand Complexes (e.g., Copper, Iron)

The synthesis of metal complexes with propanamide ligands containing pyridinylmethyl moieties is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, copper(I) chloro complexes have been synthesized using a family of N-(2-pyridylmethyl)amide ligands. nih.govresearchgate.net These reactions yield a variety of structural motifs, including mononuclear, binuclear, and polymeric structures, depending on the stoichiometry of the reactants and the steric properties of the ligand. nih.govresearchgate.net

Similarly, copper(II) complexes have been prepared with the tridentate ligand 3-((pyridin-2-ylmethyl)amino)propanamide. researchgate.net The characterization of these complexes involves a suite of analytical techniques. Elemental analysis provides the empirical formula, while molar conductance measurements can indicate the electrolytic nature of the complex. researchgate.net Spectroscopic methods such as FT-IR and UV-Vis are crucial for elucidating the coordination environment. researchgate.net For example, shifts in the vibrational frequencies of the amide and pyridine (B92270) groups in the IR spectrum can confirm their involvement in metal binding. mdpi.com In some cases, the formation of complexes has been studied using visible absorption, circular dichroism, and fluorescence spectra. nih.gov

Table 1: Examples of Synthesized Metal Complexes with Related Ligands

Metal Ion Ligand Complex Formula Structural Motif
Cu(I) N-(2-pyridylmethyl)acetamide [Cu(HL)Cl]n One-dimensional coordination polymer
Cu(I) N-(2-pyridylmethyl)acetamide [Cu2(HL)4Cl2] Binuclear
Cu(I) 2,2-dimethyl-N-(2-pyridylmethyl)propionamide [Cu(HL(Me)3)2Cl] Mononuclear
Cu(II) 3-((pyridin-2-ylmethyl)amino)propanamide [Cu(L)(H2O)](ClO4)2 Mononuclear
Cu(II) 3,3′-((pyridin-2-ylmethyl)azanediyl)dipropanamide [Cu₂L₂(μ-Cl)₂]Cl₂•4H₂O Dinuclear

Ligand Binding Modes and Coordination Geometries in Propanamide-Metal Complexes

The binding mode of propanamide ligands with pyridinylmethyl moieties is highly dependent on the specific ligand structure and the metal ion. In copper(I) complexes with N-(2-pyridylmethyl)amide ligands, the coordination is often monodentate, with the ligand binding through the pyridine nitrogen. nih.govresearchgate.net Inter- or intramolecular hydrogen bonding between the amide NH group and either the amide C=O or a chloro group plays a significant role in stabilizing the resulting structures. nih.govresearchgate.net

In contrast, 3-((pyridin-2-ylmethyl)amino)propanamide has been shown to act as a tridentate N2O-donor ligand in copper(II) complexes. researchgate.net In this mode, the ligand coordinates to the metal center via the nitrogen atoms of the pyridine and amine groups, as well as the oxygen atom of the amide group. researchgate.net This chelation leads to the formation of stable five- or six-membered rings. biointerfaceresearch.com The resulting coordination geometry around the copper(II) ion is often a distorted square pyramid. researchgate.net The flexibility of the propanamide backbone allows the ligand to adapt to the preferred coordination geometry of the metal ion.

Spectroscopic and Crystallographic Analysis of Related Metal Complexes

Spectroscopic techniques provide valuable insights into the electronic and structural properties of the complexes in solution and the solid state. nih.gov UV-Visible spectroscopy can be used to study the d-d transitions of the metal ion, which are sensitive to the coordination environment. researchgate.net Infrared spectroscopy is particularly useful for probing the coordination of the amide group. mdpi.com A shift in the C=O stretching frequency upon complexation can indicate the involvement of the amide oxygen in bonding to the metal center. mdpi.com

Table 2: Spectroscopic Data for a Related Copper(II) Complex

Technique Feature Observation Implication
FT-IR Amide C=O stretch Shift to lower frequency Coordination of the amide oxygen to the metal
UV-Vis d-d transition Broad absorption band Distorted coordination geometry

Role of Propanamide and Pyridinyl Moieties in Chelation and Stability

The stability of metal complexes with these ligands is significantly influenced by the chelate effect. libretexts.org When the ligand acts as a polydentate donor, such as the tridentate N2O coordination of 3-((pyridin-2-ylmethyl)amino)propanamide, the resulting chelate rings lead to a thermodynamically more stable complex compared to coordination with analogous monodentate ligands. biointerfaceresearch.comlibretexts.org

Potential Research Avenues in Catalytic or Material Science Applications of Complexes

The versatile coordination chemistry of propanamide ligands with pyridinylmethyl moieties suggests potential applications for their metal complexes in catalysis and material science. numberanalytics.com Transition metal complexes are widely employed as catalysts in various organic reactions. numberanalytics.com The ability of the ligand to stabilize different oxidation states of the metal and to provide open coordination sites is crucial for catalytic activity. The hemilabile nature of some pyridyl-containing ligands, where a donor atom can reversibly bind and detach from the metal center, could be exploited in catalytic cycles. nih.gov

In the realm of material science, these complexes could be used as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netnih.gov The directionality of the pyridine-metal bond, coupled with the potential for hydrogen bonding interactions involving the amide group, could be utilized to control the dimensionality and topology of the resulting materials. nih.govresearchgate.net Such materials are of interest for applications in gas storage, separation, and sensing. numberanalytics.com

Advanced Analytical Methodologies for 3 3 Pyridinylmethyl Amino Propanamide Research

High-Resolution Mass Spectrometry for Metabolite Identification in Research Models

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the identification of metabolites in preclinical research models. Its capacity to provide highly accurate mass measurements allows for the determination of elemental compositions, which is a critical step in tentatively identifying unknown metabolites. When investigating the metabolic profile of 3-[(3-Pyridinylmethyl)amino]propanamide, HRMS coupled with liquid chromatography (LC-HRMS) is the methodology of choice.

The typical workflow involves administering the compound to a research model and collecting biological samples, such as plasma, urine, or tissue homogenates, at various time points. These samples are then processed and analyzed by LC-HRMS. The instrument operates in full-scan mode to detect all ionizable molecules within a specified mass range. By comparing the full-scan data of samples from treated subjects with those from a control group, unique peaks corresponding to the parent compound and its metabolites can be identified.

The metabolism of pyridine-containing compounds often involves several key biotransformation pathways, including oxidation, hydroxylation, and conjugation. For this compound, potential metabolic transformations could include N-oxidation of the pyridine (B92270) ring, hydroxylation of the pyridine ring, and hydrolysis of the amide group. Subsequent Phase II metabolism could involve glucuronidation or sulfation of the hydroxylated metabolites. researchgate.net

The accurate mass data obtained from HRMS allows for the generation of elemental formulas for these potential metabolites. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) experiments, where the metabolite ions are fragmented to produce a characteristic pattern that can be pieced together to deduce the structure.

Below is a table of potential metabolites of this compound and their predicted exact masses, which would be the basis for their identification using HRMS.

Potential Metabolite Metabolic Reaction Predicted Monoisotopic Mass (Da)
Pyridine-N-oxide derivativeN-Oxidation195.1008
Hydroxypyridine derivativeAromatic Hydroxylation195.1008
Propanamide hydrolysis productAmide Hydrolysis124.0688
Glucuronide conjugate of hydroxylated metaboliteGlucuronidation (Phase II)371.1329
Sulfate conjugate of hydroxylated metaboliteSulfation (Phase II)275.0576

This interactive table is based on hypothetical metabolic pathways.

Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Complex Biological Mixture Analysis

For the quantitative analysis of this compound in complex biological mixtures such as plasma or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of the compound at very low concentrations. researchgate.net

The method involves the use of a triple quadrupole mass spectrometer, which is typically operated in the multiple reaction monitoring (MRM) mode. In MRM, the first quadrupole is set to select the protonated molecular ion (precursor ion) of the target compound. This precursor ion is then fragmented in the collision cell (the second quadrupole), and the third quadrupole is set to monitor a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interference from other components in the biological matrix.

A typical LC-MS/MS method for a small molecule like this compound would involve a reverse-phase HPLC separation to resolve the analyte from endogenous matrix components. sielc.com The mobile phase would likely consist of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of an acid (such as formic acid) to promote ionization. sielc.com

The table below outlines hypothetical LC-MS/MS parameters that could be used for the quantification of this compound.

Parameter Value
Precursor Ion (m/z) 180.1
Product Ion 1 (m/z) 92.1
Product Ion 2 (m/z) 107.1
Collision Energy (eV) 15-25
Ionization Mode Positive Electrospray Ionization (ESI+)

This interactive table presents plausible parameters based on the compound's structure.

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, a suite of advanced NMR experiments would be employed to confirm its chemical structure and to investigate its conformational dynamics in solution.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each atom in the molecule. researchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range correlations between protons and carbons, which helps to piece together the different fragments of the molecule.

For a flexible molecule like this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into its three-dimensional structure and conformational preferences in solution by detecting through-space interactions between protons.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C28.5149.5
Pyridine C47.7136.0
Pyridine C57.3123.5
Pyridine C68.5149.0
Methylene (B1212753) (CH₂)3.852.0
Propanamide CH₂2.838.0
Propanamide CH₂2.436.0
Propanamide C=O-175.0

This interactive table is based on chemical shift predictions and may vary from experimental values.

Specialized Separation Techniques for Purity and Isomer Resolution

Ensuring the chemical purity and, if applicable, the isomeric purity of a compound is critical in research. For this compound, which does not possess a chiral center in its core structure, the focus of specialized separation techniques would be on achieving high purity and resolving any potential positional isomers that may arise during synthesis. However, should derivatives of this compound be synthesized that do contain a stereocenter, chiral separation techniques would become paramount.

High-performance liquid chromatography (HPLC) is the most common technique for purity assessment. By using high-resolution columns and optimizing the mobile phase, even closely related impurities can be separated and quantified.

In the context of potential chiral derivatives, several specialized techniques are available for isomer resolution. Supercritical fluid chromatography (SFC) has emerged as a powerful tool for chiral separations, often providing faster and more efficient separations than traditional HPLC. sielc.comsigmaaldrich.com Chiral stationary phases (CSPs) are the key to these separations. Polysaccharide-based CSPs are widely used and can resolve a broad range of chiral compounds. researchgate.net

The choice of the chiral separation technique depends on the specific properties of the compound and the scale of the separation required.

The table below compares different specialized separation techniques and their applicability to the analysis of this compound and its potential isomers.

Technique Primary Application Stationary Phase Examples Applicability to this compound
Reverse-Phase HPLC Purity AssessmentC18, C8High
Normal-Phase HPLC Isomer SeparationSilica (B1680970), CyanoModerate (for positional isomers)
Chiral HPLC Enantiomeric ResolutionPolysaccharide-based (e.g., Chiralpak)High (for chiral derivatives)
Supercritical Fluid Chromatography (SFC) Chiral and Achiral SeparationsPolysaccharide-based, Pirkle-typeHigh (for chiral derivatives and purity)

This interactive table provides a comparative overview of separation techniques.

Future Research Directions and Emerging Paradigms in Chemical Biology

Integration with Artificial Intelligence and Machine Learning for Novel Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of discovering new chemical entities. nih.gov This computational revolution offers powerful tools to accelerate and refine the search for novel compounds based on the 3-[(3-Pyridinylmethyl)amino]propanamide scaffold.

Table 1: Applications of AI/ML in Aminopropanamide Derivative Discovery

AI/ML ApplicationDescriptionPotential Impact on Aminopropanamide Research
Virtual Screening Using algorithms to screen large libraries of virtual compounds to identify those likely to bind to a specific biological target. nih.govRapid identification of novel aminopropanamide derivatives with high predicted affinity for new or existing targets.
De Novo Design Generative models create entirely new molecular structures with desired properties.Design of unique aminopropanamide scaffolds with improved "drug-like" properties and novel biological activities.
Property Prediction ML models predict physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.govEarly-stage filtering of candidate compounds to reduce late-stage failures and focus resources on the most viable molecules.
Target Identification AI analyzes biological data to suggest new potential protein targets for a given compound scaffold.Uncovering previously unknown therapeutic opportunities for this compound and related structures.

Exploration of Novel Biological Targets and Pathways for Aminopropanamide Scaffolds

The aminopropanamide scaffold, like many other chemical frameworks found in biologically active molecules, can be considered a "privileged scaffold." mdpi.com Privileged structures are molecular motifs capable of binding to multiple, distinct biological targets, making them fertile ground for drug discovery. mdpi.comnih.gov The future of research on this compound will likely involve a systematic exploration of new biological targets and pathways beyond its initial areas of investigation.

Computational drug repurposing strategies are a key tool in this endeavor. f1000research.com By comparing the structural and electronic features of the aminopropanamide scaffold to extensive databases of known drugs and their targets (such as DrugBank and ChEMBL), researchers can generate hypotheses about potential new interactions. f1000research.com This in silico approach can identify unexpected therapeutic possibilities for existing compounds and guide the development of new derivatives aimed at novel targets. researchgate.net

For example, scaffolds such as indole (B1671886) and 2-aminobenzimidazole (B67599) have been shown to interact with a wide array of proteins, leading to diverse biological effects. mdpi.comnih.gov A similar, broad-based investigation into the aminopropanamide scaffold could reveal its potential to modulate targets involved in various disease areas. This exploration is crucial for unlocking the full therapeutic potential of this chemical class. mdpi.comnih.gov

Multi-Omics Approaches in Elucidating Compound Mechanisms of Action

Understanding precisely how a compound exerts its effects at a molecular level is a fundamental goal of chemical biology. Multi-omics, the integrated analysis of data from genomics, transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites), offers a powerful, systems-level approach to elucidating a compound's mechanism of action. nih.gov

Instead of focusing on a single target, multi-omics studies can provide a comprehensive snapshot of the global cellular changes induced by a compound like this compound. nih.gov For instance, treating cells with the compound and subsequently analyzing changes in RNA transcripts, protein levels, and metabolite concentrations can reveal the network of pathways that are perturbed. nih.govresearchgate.net This holistic view can confirm expected on-target effects and, more importantly, uncover unexpected off-target interactions or downstream consequences that are not apparent from simpler assays.

Integrative analysis methods, such as Multi-Omics Factor Analysis (MOFA), can identify the primary sources of variation across different omics layers, connecting changes in gene expression to alterations in protein and metabolite levels. nih.gov This approach can help build a detailed molecular portrait of a compound's activity, providing crucial insights for further development and optimization in a research context. plos.org

Design of Targeted Delivery Systems for Propanamide-Based Compounds in Research Settings

The efficacy of a biologically active compound in a research setting can be significantly enhanced by ensuring it reaches its intended target site in sufficient concentration while minimizing exposure to non-target tissues. openaccessjournals.com The design of targeted delivery systems for propanamide-based compounds represents a significant future research direction.

Nanotechnology provides a versatile toolkit for creating such systems. openaccessjournals.com Propanamide-based compounds could be encapsulated within various nanocarriers, such as:

Liposomes: Vesicles composed of lipid bilayers that can carry both hydrophilic and hydrophobic compounds. nih.gov

Polymeric Nanoparticles: Biodegradable particles that allow for controlled release of the encapsulated agent. nih.gov

Micelles: Self-assembling spherical structures ideal for solubilizing water-insoluble compounds. nih.govnih.gov

Table 2: Potential Targeted Delivery Systems for Propanamide-Based Compounds

Delivery SystemTargeting MechanismPotential Research Application
Liposomes Passive (EPR effect) or Active (ligand-conjugated) nih.govDelivering the compound to specific cell types in co-culture experiments or in vivo models.
Polymeric Micelles Passive or Active nih.govImproving the solubility and stability of hydrophobic propanamide derivatives for cell-based assays.
Aptamer-Drug Conjugates Active (specific binding of aptamer to cell surface protein) frontiersin.orgHighly specific delivery to a predefined cell population to study the compound's effect in a targeted manner.

Collaborative Research Initiatives in Aminopropanamide Chemistry and its Related Fields

The complexity and interdisciplinary nature of modern chemical biology and drug discovery necessitate a collaborative approach. Future progress in understanding and utilizing aminopropanamide chemistry will likely be driven by multi-institutional and cross-disciplinary research initiatives. researchgate.net

Such collaborations bring together experts from diverse fields, including synthetic chemistry, computational biology, pharmacology, and data science. unimi.it By pooling resources, expertise, and chemical libraries, these initiatives can address scientific questions that are too large or complex for a single lab to tackle alone. researchgate.net An example is the "Distributed Drug Discovery" (D3) model, which involves multiple, often undergraduate-focused, institutions in the synthesis and screening of novel compounds, demonstrating that a collaborative process can be a powerful engine for discovery. researchgate.net

These initiatives not only accelerate the pace of research but also foster a more robust and reproducible scientific culture. They create valuable opportunities for training the next generation of scientists in a collaborative, team-oriented environment. For a specialized area like aminopropanamide chemistry, forming a consortium of interested researchers could lead to standardized assay protocols, shared compound libraries, and integrated data analysis, ultimately amplifying the impact of the research.

Q & A

Q. What are the standard synthetic routes for 3-[(3-Pyridinylmethyl)amino]propanamide, and how are intermediates characterized?

The synthesis typically involves coupling a pyridine derivative (e.g., 3-pyridinylmethylamine) with a propanamide backbone via nucleophilic substitution or amidation. Key intermediates, such as β-alanine derivatives, are synthesized using hydrazine hydrate and subsequent condensation with isothiocyanates or isocyanates. Structural confirmation relies on 1^1H and 13^13C NMR spectroscopy and elemental analysis to verify functional group integration and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

1^1H NMR identifies proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm and amide NH signals at δ 6.5–7.2 ppm). 13^13C NMR confirms carbonyl carbons (amide C=O at ~170 ppm) and pyridine ring carbons. Elemental analysis validates stoichiometric ratios of C, H, and N, ensuring synthetic accuracy .

Q. What are the primary biological targets hypothesized for this compound based on its structural features?

The pyridine ring enables π-π stacking with aromatic residues in enzymes, while the amide and amino groups facilitate hydrogen bonding with active sites. Potential targets include kinases, bacterial enzymes (e.g., E. coli DNA gyrase), and antioxidant pathways, as seen in structurally related compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with varying substituents?

Optimize solvent polarity (e.g., methanol for solubility), temperature (40–60°C for controlled reactivity), and catalyst use (e.g., DCC for amide bond formation). Purification via column chromatography with gradients (e.g., 5–20% MeOH in DCM) improves yield and purity. Kinetic studies of intermediate stability can guide stepwise adjustments .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies in antioxidant vs. antimicrobial activity (e.g., compound 3 in showing radical scavenging but limited antibacterial effects) require orthogonal assays (e.g., DPPH for antioxidants vs. MIC for antibacterials). Validate results using isogenic bacterial strains and replicate under standardized conditions (pH, temperature) to isolate confounding variables .

Q. How does modifying the pyridine ring's substituents affect pharmacokinetic properties?

Electron-withdrawing groups (e.g., Cl at the 5-position in ) enhance metabolic stability by reducing cytochrome P450 oxidation. Hydrophilic substituents (e.g., -OH) improve solubility but may reduce blood-brain barrier penetration. Computational modeling (e.g., LogP calculations) predicts absorption and distribution trends .

Q. What computational methods predict binding affinities of this compound to biological targets?

Molecular docking (AutoDock Vina) simulates interactions with enzyme active sites, while MD simulations (GROMACS) assess stability over time. QSAR models correlate substituent electronegativity with inhibitory potency, guiding rational design of derivatives with enhanced activity .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, UV visualization) and adjust stoichiometry for sterically hindered intermediates.
  • Data Validation : Use Bland-Altman analysis for assay reproducibility and principal component analysis (PCA) to resolve multifactorial activity discrepancies.
  • Safety : Store the compound at 2–8°C under inert gas (N2_2) to prevent hydrolysis of the amide bond .

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